molecular formula C11H14N2O4S B2865985 N,N-dimethylquinolin-6-amine CAS No. 1076224-89-9

N,N-dimethylquinolin-6-amine

Cat. No. B2865985
Key on ui cas rn: 1076224-89-9
M. Wt: 270.3
InChI Key: BUIHQKXJJJBLGS-UHFFFAOYSA-N
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Patent
US09073902B2

Procedure details

To a solution of quinolin-6-amine (666 mg, 4.62 mmol) in CH3OH (15 ml) was added 40% aqueous formaldehyde (1 ml), NaBH3CN (400 mg, 6.37 mmol) with stirring for 3 days at room temperature and diluted with water (150 ml), extracted with ethyl acetate (3×30 ml), dried over magnesium sulfate and concentrated in vacuo to give a residue, which was purified by a silica gel column chromatography with 5%-20% ethyl acetate in petroleum ether to give N,N-dimethylquinolin-6-amine as a solid (400 mg, 50%).
Quantity
666 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7](N)=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH2:12]=O.[BH3-][C:15]#[N:16].[Na+]>CO.O>[CH3:12][N:16]([CH3:15])[C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:1]=[CH:2][CH:3]=[CH:4]2 |f:2.3|

Inputs

Step One
Name
Quantity
666 mg
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)N
Name
Quantity
1 mL
Type
reactant
Smiles
C=O
Name
Quantity
400 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column chromatography with 5%-20% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CN(C=1C=C2C=CC=NC2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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